3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-{1-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperidin-3-yl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a combination of chloro, fluoro, pyridinyl, pyrazolyl, and sulfonamide groups.
Preparation Methods
The synthesis of 3-chloro-4-fluoro-N-{1-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperidin-3-yl}benzene-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the pyridinyl-pyrazolyl intermediate: This step involves the reaction of pyridine and pyrazole derivatives under controlled conditions to form the pyridinyl-pyrazolyl intermediate.
Introduction of the piperidinyl group: The intermediate is then reacted with a piperidine derivative to introduce the piperidinyl group.
Chlorination and fluorination: The compound undergoes chlorination and fluorination reactions to introduce the chloro and fluoro groups at specific positions on the benzene ring.
Sulfonamide formation: Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.
Industrial production methods often involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-chloro-4-fluoro-N-{1-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperidin-3-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Pharmaceuticals: The compound is investigated for its potential therapeutic effects and is used in the synthesis of various pharmaceutical intermediates.
Industrial Chemistry: It serves as a precursor for the synthesis of agrochemicals, dyes, and other industrial chemicals.
Biological Research: The compound is used in biological studies to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-{1-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperidin-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 3-chloro-4-fluoro-N-{1-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperidin-3-yl}benzene-1-sulfonamide include:
3-chloro-4-fluoronitrobenzene: This compound shares the chloro and fluoro groups but lacks the complex pyridinyl-pyrazolyl-piperidinyl-sulfonamide structure.
3-chloro-4-fluorobenzene: A simpler compound with only chloro and fluoro substituents on the benzene ring.
N-(3-chloro-4-fluorophenyl)-sulfonamide: This compound includes the sulfonamide group but lacks the pyridinyl-pyrazolyl-piperidinyl structure.
Properties
Molecular Formula |
C19H19ClFN5O2S |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-chloro-4-fluoro-N-[1-(5-pyridin-4-yl-1H-pyrazol-3-yl)piperidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H19ClFN5O2S/c20-16-10-15(3-4-17(16)21)29(27,28)25-14-2-1-9-26(12-14)19-11-18(23-24-19)13-5-7-22-8-6-13/h3-8,10-11,14,25H,1-2,9,12H2,(H,23,24) |
InChI Key |
ARJJDGHEUUUOJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NNC(=C2)C3=CC=NC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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